2,4,6-trimethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide
Description
Properties
IUPAC Name |
2,4,6-trimethyl-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-13-7-14(2)19(15(3)8-13)20(25)22-11-16-9-17(12-21-10-16)23-6-4-5-18(23)24/h7-10,12H,4-6,11H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQNONLDASHRPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NCC2=CC(=CN=C2)N3CCCC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2,4,6-trimethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide is a novel benzamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing data from various studies and highlighting its pharmacological properties.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Chemical Formula : CHNO
- Molecular Weight : 256.35 g/mol
- Functional Groups : Benzamide, pyridine, and oxopyrrolidine moieties.
Anticancer Activity
Recent studies have indicated that compounds featuring similar structural motifs exhibit anticancer properties . For instance, benzamide derivatives have shown significant cytotoxic effects against various cancer cell lines, including colorectal carcinoma (HCT116) and cervical adenocarcinoma (HeLa). The mechanism often involves the inhibition of topoisomerase I, a crucial enzyme in DNA replication and transcription.
- Case Study : A study on related benzamide derivatives demonstrated a strong antiproliferative effect with IC values in the low micromolar range against HCT116 cells, suggesting that modifications similar to those in this compound could enhance activity against tumor cells .
Antimicrobial Activity
The compound's potential as an antimicrobial agent is supported by research on related pyridine derivatives. These compounds have been shown to possess significant antibacterial and antifungal activities.
- Research Findings : A comparative analysis revealed that certain pyridine-linked benzamides exhibited activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 32 µg/mL .
The biological activity of this compound is hypothesized to involve:
- Topoisomerase Inhibition : Similar compounds have been noted for their ability to inhibit topoisomerase I and II activities, leading to DNA damage and apoptosis in cancer cells.
- Cell Cycle Arrest : Some studies suggest that these compounds may induce cell cycle arrest at the G2/M phase, further contributing to their anticancer effects.
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Key Observations:
Heterocyclic Diversity: The target compound lacks the thiazole ring present in analogues (e.g., 4d, 4e), which may reduce steric hindrance and alter binding specificity compared to thiazole-containing derivatives .
Substituent Effects: Methyl vs. Methoxy Groups: The 2,4,6-trimethylbenzamide group in the target compound increases lipophilicity relative to the 3,4,5-trimethoxybenzamide in ’s analogue, which may improve membrane permeability but reduce aqueous solubility . Pyrrolidinone vs. Morpholine/Piperazine: The 2-oxopyrrolidine in the target compound provides a hydrogen-bond acceptor, contrasting with the morpholine (4d) or piperazine (4e) groups in compounds, which offer stronger basicity and solubility .
Physicochemical and Spectral Properties
- Melting Points: Thiazole-containing analogues (e.g., 4d, 4e) exhibit higher melting points (214–216°C) due to stronger intermolecular interactions from chlorine atoms and rigid thiazole cores . The target compound’s melting point is unreported but likely lower due to its flexible pyrrolidinone group.
- Spectral Data: 1H NMR: compounds show characteristic thiazole proton signals at δ 7.5–8.2 ppm, absent in the target compound. The pyrrolidinone protons in the target are expected near δ 2.5–3.5 ppm . HRMS: All compounds in and confirm molecular ions with <5 ppm mass accuracy, ensuring structural validation .
Q & A
Q. What synthetic methodologies are commonly employed to prepare benzamide derivatives with pyrrolidinone substituents?
- Answer : Multi-step synthesis typically involves: (i) Amide coupling (e.g., HATU/DCC-mediated) between carboxylic acid and amine precursors. (ii) Functionalization of the pyridine ring via nucleophilic substitution or cross-coupling reactions. (iii) Introduction of the pyrrolidinone ring through cyclization or oxidation of pyrrolidine intermediates. Optimized reaction conditions (e.g., inert atmosphere, controlled temperature) are critical for yields >70% .
Q. How can researchers confirm the purity and structural identity of this compound?
- Answer : Use orthogonal analytical techniques:
- HPLC-MS : Quantify purity (>95%) and detect impurities.
- NMR (¹H/¹³C): Confirm substituent positions and amide bond formation.
- IR Spectroscopy : Validate carbonyl stretches (e.g., 1680–1700 cm⁻¹ for benzamide C=O).
Cross-referencing with PubChem or crystallographic data for analogous compounds ensures accuracy .
Advanced Research Questions
Q. How can researchers optimize the reaction yield for introducing the 2-oxopyrrolidin-1-yl group onto the pyridine ring?
- Answer : Key strategies include:
- Catalyst Screening : Pd-mediated Buchwald-Hartwig amination for efficient C–N bond formation.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of pyrrolidinone.
- Temperature Control : 80–100°C balances reactivity and side-product minimization.
Post-reaction purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) improves yield .
Q. What experimental approaches can resolve contradictions in reported biological activities of structurally similar benzamide derivatives?
- Answer :
- Dose-Response Assays : Establish EC₅₀/IC₅₀ values under standardized conditions (e.g., cell line, incubation time).
- Target Engagement Studies : Use SPR (surface plasmon resonance) or thermal shift assays to validate binding to purported targets (e.g., kinases, GPCRs).
- Metabolite Profiling : Identify active vs. inactive metabolites via LC-MS/MS to explain discrepancies in in vivo vs. in vitro results .
Q. What mechanistic hypotheses explain the compound’s potential interaction with neurological targets?
- Answer : The 2-oxopyrrolidinone group mimics endogenous lactams, enabling binding to GABAergic or glutamatergic receptors. Computational docking studies suggest π-π stacking between the pyridine ring and aromatic residues (e.g., Tyr in GABAₐ receptors). Fluorinated analogs (e.g., trifluoromethyl derivatives) show enhanced blood-brain barrier permeability in rodent models .
Q. How can researchers design stability studies to evaluate the compound’s susceptibility to hydrolysis or oxidation?
- Answer :
- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions.
- LC-MS Monitoring : Track degradation products (e.g., hydrolysis of the amide bond to carboxylic acid).
- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months; compare with controls via HPLC .
Methodological Tables
Q. Table 1. Key Physicochemical Properties of Analogous Compounds
| Property | 2,4,6-Trimethyl Derivative | Trifluoromethyl Analog | Pyrrolidinone Variant |
|---|---|---|---|
| Molecular Weight (g/mol) | ~350 | 379.34 | 316.36 |
| LogP (Predicted) | 3.2 | 2.8 | 2.5 |
| Aqueous Solubility (µg/mL) | <10 | 15 | 25 |
Q. Table 2. Common Synthetic Challenges and Solutions
| Challenge | Solution | Reference |
|---|---|---|
| Low Amide Coupling Efficiency | Use HATU/DIEA in DMF at 0°C → RT | |
| Pyridine Ring Functionalization | Pd(dppf)Cl₂ catalyst, microwave heating | |
| Purification of Polar Byproducts | Reverse-phase HPLC (ACN/water + 0.1% TFA) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
